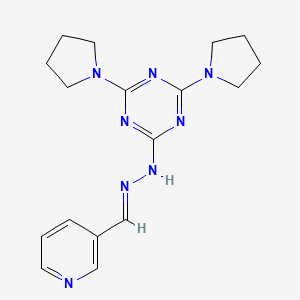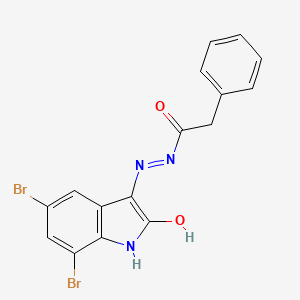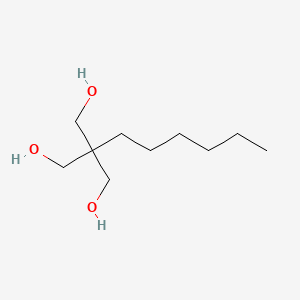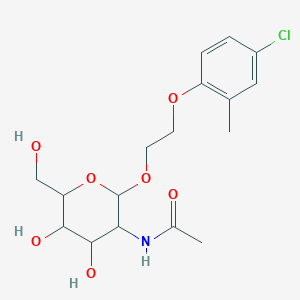![molecular formula C25H26O8 B15043609 ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15043609.png)
ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:
Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Esterification: The chromen-4-one intermediate is then esterified with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate.
Ethoxy group introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-{[5-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds:
Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate: Similar structure but with a furoate group instead of a propanoate group.
Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate: Similar structure but with a benzo[c]chromen core.
Properties
Molecular Formula |
C25H26O8 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-4-oxo-2-phenylchromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C25H26O8/c1-5-29-24(27)15(3)31-18-12-21(32-16(4)25(28)30-6-2)23-19(26)14-20(33-22(23)13-18)17-10-8-7-9-11-17/h7-16H,5-6H2,1-4H3 |
InChI Key |
CSPOYJOHOGVMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C(=C1)OC(C)C(=O)OCC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chloro-phenyl)-[4-morpholin-4-yl-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-amine](/img/structure/B15043542.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15043550.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15043565.png)


![2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine](/img/structure/B15043575.png)
![(2E)-N-[3-(dimethylamino)propyl]-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B15043577.png)




![N'-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15043616.png)
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylimino)-methyl]-phenol](/img/structure/B15043633.png)
